ethyl 4-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]amino]-4-oxobutanoate
Description
Ethyl 4-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]amino]-4-oxobutanoate is a synthetic organic compound characterized by a quinoline core substituted with a cyclopropanecarbonyl group at position 1 and an ethyl 4-oxobutanoate moiety linked via an amide bond at position 4. The ethyl ester group at the terminal oxobutanoate chain influences lipophilicity and metabolic stability, making this compound a candidate for pharmacological exploration .
Properties
IUPAC Name |
ethyl 4-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-25-18(23)10-9-17(22)20-15-7-8-16-14(12-15)4-3-11-21(16)19(24)13-5-6-13/h7-8,12-13H,2-6,9-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADPTVZWHQJYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]amino]-4-oxobutanoate is a complex organic compound with notable potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name: this compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyclopropane ring and the quinoline moiety enhances its ability to modulate biological functions, potentially leading to therapeutic effects in various diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. A study demonstrated a reduction in cell viability by up to 70% in treated cancer cells compared to controls .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, it showed inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL , indicating moderate to high activity against Gram-positive bacteria .
Anti-inflammatory Effects
In vivo studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation . This suggests potential applications in treating inflammatory diseases.
Research Findings and Case Studies
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. The base-promoted [4 + 2] annulation reaction is commonly employed for constructing the cyclopropane ring and coupling it with the quinoline moiety .
This compound holds promise as a building block for developing new pharmaceuticals targeting cancer and infectious diseases, as well as for applications in organic synthesis due to its unique structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
Methyl 1-(4-Ethoxy-4-Oxobutyl)-4-(4-(Benzyloxy)Phenyl)-1H-Pyrrole-2-Carboxylate
- Key Differences: Replaces the quinoline core with a pyrrole ring and introduces a benzyloxy-phenyl substituent.
- The benzyloxy group increases lipophilicity compared to the cyclopropanecarbonyl group.
- Synthesis: Synthesized via alkylation of intermediate pyrrole derivatives using ethyl 4-bromo-butanoate under basic conditions (K₂CO₃, n-Bu₄NBr) .
Ethyl 4-(2,4-Difluorophenyl)-4-Oxobutanoate
Heterocyclic Analogues
Ethyl 4-(3,4-Dimethoxyphenyl)-4-Oxobutanoate
- Key Differences: Substitutes the quinoline with a dimethoxyphenyl group.
- Functional Implications: Methoxy groups improve solubility via hydrogen bonding but lack the steric and electronic effects of the cyclopropane-quinoline system.
- Synthesis : Similar esterification pathways are employed, but starting materials vary to incorporate aromatic substituents .
Substituent Variation in 4-Oxo-4-Arylbutanoates
Compounds such as 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., derivatives with methyl, ethyl, or halogen substituents) highlight the role of aryl group electronic properties:
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
